Cas no 2137614-16-3 (2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

2-Iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a halogenated heterocyclic compound featuring a tetrahydrobenzothiophene core with an iodine substituent at the 2-position and a carboxylic acid functional group at the 3-position. The sterically hindered tetramethyl structure enhances stability, while the iodine moiety offers versatility in further functionalization, such as cross-coupling reactions. This compound is particularly useful in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or materials science applications. Its rigid, saturated ring system may contribute to improved selectivity in target binding or reduced metabolic degradation in bioactive derivatives. The carboxylic acid group further enables derivatization via amidation or esterification, expanding its utility in structure-activity relationship studies.
2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid structure
2137614-16-3 structure
商品名:2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
CAS番号:2137614-16-3
MF:C13H17IO2S
メガワット:364.242355108261
CID:6484188
PubChem ID:165478630

2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
    • EN300-1083234
    • 2137614-16-3
    • インチ: 1S/C13H17IO2S/c1-12(2)5-7-8(11(15)16)10(14)17-9(7)13(3,4)6-12/h5-6H2,1-4H3,(H,15,16)
    • InChIKey: LNHLJLREYXZSII-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(=O)O)C2=C(C(C)(C)CC(C)(C)C2)S1

計算された属性

  • せいみつぶんしりょう: 363.99940g/mol
  • どういたいしつりょう: 363.99940g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1083234-1g
2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-16-3 95%
1g
$2068.0 2023-10-28
Enamine
EN300-1083234-10g
2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-16-3 95%
10g
$8889.0 2023-10-28
Enamine
EN300-1083234-0.5g
2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-16-3 95%
0.5g
$1984.0 2023-10-28
Enamine
EN300-1083234-0.05g
2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-16-3 95%
0.05g
$1737.0 2023-10-28
Enamine
EN300-1083234-5.0g
2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-16-3
5g
$5995.0 2023-06-10
Enamine
EN300-1083234-2.5g
2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-16-3 95%
2.5g
$4052.0 2023-10-28
Enamine
EN300-1083234-0.1g
2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-16-3 95%
0.1g
$1819.0 2023-10-28
Enamine
EN300-1083234-1.0g
2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-16-3
1g
$2068.0 2023-06-10
Enamine
EN300-1083234-10.0g
2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-16-3
10g
$8889.0 2023-06-10
Enamine
EN300-1083234-0.25g
2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
2137614-16-3 95%
0.25g
$1902.0 2023-10-28

2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid 関連文献

2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acidに関する追加情報

Introduction to 2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 2137614-16-3)

2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, identified by its CAS number 2137614-16-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiophene family, a heterocyclic aromatic structure known for its broad range of biological activities. The presence of an iodine substituent at the 2-position and a carboxylic acid functional group at the 3-position introduces unique reactivity and potential applications in synthetic chemistry and drug discovery.

The benzothiophene scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. Modifications at various positions of the benzothiophene ring can lead to compounds with diverse pharmacological properties. In particular, the tetramethyl substitution at the 5- and 7-positions enhances the stability of the molecule and influences its electronic properties, making it a valuable scaffold for further derivatization.

The iodo substituent at the 2-position of 2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is particularly noteworthy. Iodine is a versatile atom that can participate in various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are widely used in organic synthesis to construct complex molecular architectures. The presence of the iodine atom makes this compound a potential precursor for generating novel benzothiophene derivatives with tailored biological activities.

The carboxylic acid group at the 3-position provides another site for functionalization. Carboxylic acids can be converted into esters, amides, or other derivatives, which can modulate the solubility, bioavailability, and metabolic stability of the compound. This flexibility allows chemists to design molecules with specific pharmacokinetic profiles and target engagements.

Recent research in the field of heterocyclic chemistry has highlighted the importance of benzothiophene derivatives in drug development. For instance, studies have demonstrated that benzothiophene-based compounds exhibit potent activity against various diseases, including cancer, inflammation, and neurological disorders. The unique structural features of 2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid make it a promising candidate for further investigation in these areas.

In particular, the combination of an iodine atom and a carboxylic acid group offers multiple pathways for structural diversification. This allows medicinal chemists to explore different chemical spaces and identify new lead compounds with improved efficacy and reduced toxicity. The tetramethyl substitution further enhances the compound's potential by providing steric hindrance that can influence binding interactions with biological targets.

One area where this compound shows promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer. Benzothiophene derivatives have been reported to inhibit various kinases by binding to their active sites. The structural features of 2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, particularly the iodine atom and carboxylic acid group, make it a suitable candidate for designing kinase inhibitors with high selectivity and potency.

Another exciting application is in the field of materials science. Benzothiophene derivatives have been used to develop organic semiconductors due to their ability to form stable π-conjugated systems. The presence of multiple aromatic rings and functional groups enhances electron delocalization within the molecule. This property makes 2-iodo-5,5,7,7-tetramethyl—4,5,6,7—tetrahydro—1—benzothiophene—3—carboxylic acid a potential candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

The synthesis of 2—iodo—5,5,7,7—tetramethyl—4,5,6,7—tetrahydro—1—benzothiophene—3—carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as thiophene derivatives or ketones, chemists can employ various cyclization reactions to construct the benzothiophene core. Subsequent functionalization steps such as iodination and carboxylation introduce the key structural features of interest。

The iodination step is typically carried out using reagents such as N-Iodosuccinimide (NIS) or Iodine monochloride (ICl) under controlled conditions。 These reagents facilitate electrophilic aromatic substitution at the 2-position of the benzothiophene ring。 The carboxylation reaction can be achieved through oxidation of a methyl group or through direct carboxylation using reagents like CO₂ under high pressure。

Once synthesized, 2—iodo—5,5,7,7—tetramethyl—4,5,6,7—tetrahydro—1—benzothiophene—3—carboxylic acid can be further modified using standard organic chemistry techniques。 For example, nucleophilic aromatic substitution reactions can be employed to replace the iodine atom with other functional groups such as amino or hydroxyl groups。 Additionally, palladium-catalyzed cross-coupling reactions allow for diversification at other positions on the benzothiophene ring。

The versatility of this compound makes it a valuable building block for drug discovery programs。 By leveraging its unique structural features، chemists can generate libraries of derivatives with tailored biological activities。 These derivatives can then be screened for their efficacy against various disease targets。

In conclusion,2—Iodo—5,5,7،7—tetramethyl—4،5,6,7—tetrahydro—1-benzothiophene--3--carboxylic acid (CAS No. 2137614--16--3) is a structurally interesting compound with significant potential in pharmaceutical chemistry and materials science。 Its combination of an iodine substituent、a carboxylic acid group、and tetramethyl substitution makes it a versatile scaffold for further derivatization。 Ongoing research continues to explore its applications in drug development、kinase inhibition、and organic electronics。 As our understanding of heterocyclic chemistry advances、compounds like this will undoubtedly play an important role in discovering new therapies and materials。

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